

An In-depth Technical Guide to FSL-1 Trifluoroacetate (TFA)

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Compound of Interest

Compound Name: FSL-1 TFA

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This document provides a comprehensive technical overview of FSL-1 Trifluoroacetate (TFA), a synthetic lipopeptide widely used in immunological research. It details its chemical structure, physicochemical properties, mechanism of action, and key experimental considerations.

Chemical Structure and Properties

FSL-1 (Pam2CGDPKHPKSF) is a synthetic diacylated lipopeptide derived from a 44-kDa membrane-bound lipoprotein of *Mycoplasma salivarium*[1]. Its structure is fundamental to its biological activity as a potent and specific agonist for the Toll-like receptor 2/6 (TLR2/TLR6) heterodimer[1][2].

Core Structure of FSL-1

The FSL-1 molecule consists of two distinct parts: a lipid moiety and a peptide chain.

- Lipid Moiety:** The N-terminus of the peptide is acylated with S-[2,3-bis(palmitoyloxy)propyl]cysteine, commonly abbreviated as Pam2C. This diacylated structure is critical for its recognition by the TLR2/TLR6 complex[1].
- Peptide Chain:** The lipid moiety is attached to a specific peptide sequence: Glycyl-L- α -aspartyl-L-prolyl-L-lysyl-L-histidyl-L-prolyl-L-lysyl-L-seryl-L-phenylalanine.

The formal chemical name for the compound is S-[2,3-bis[(1-oxohexadecyl)oxy]propyl]-L-cysteinylglycyl-L- α -aspartyl-L-prolyl-L-lysyl-L-histidyl-L-prolyl-L-lysyl-L-seryl-L-phenylalanine, trifluoroacetate salt[2].

The Trifluoroacetate (TFA) Counter-ion

Commercially available FSL-1 is typically supplied as a trifluoroacetate (TFA) salt[2]. This is a result of the purification process, where trifluoroacetic acid is commonly used as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for peptide purification[3][4].

TFA is a strong acid with a pKa of approximately 0.23-0.52[3][5]. While generally acceptable for many applications, researchers should be aware that at high concentrations, TFA can have biological effects of its own or interfere with certain structural analyses like FTIR[4][6]. For sensitive biological assays, conversion to a different salt form, such as hydrochloride (HCl), may be considered[4][6].

Physicochemical Properties

The key quantitative properties of **FSL-1 TFA** are summarized in the table below for easy reference.

Property	Value	Source(s)
Formal Name	S-[2,3-bis[(1-oxohexadecyl)oxy]propyl]-L-cysteinylglycyl-L- α -aspartyl-L-prolyl-L-lysyl-L-histidyl-L-prolyl-L-lysyl-L-seryl-L-phenylalanine, trifluoroacetate salt	[2]
Molecular Formula	C ₈₄ H ₁₄₀ N ₁₄ O ₁₈ S • XCF ₃ COOH	[1][2]
Formula Weight	1666.2 g/mol	[1][2]
CAS Number	322455-70-9	[1]
Appearance	Solid; Lyophilized powder	[1][2]
Purity	≥95%	[2]
Solubility	Water: 2 mg/mL to 10 mg/mL DMSO: 100 mg/mL	[1][2][7]
Working Concentration	10 pg/mL - 100 ng/mL	[1]
Storage Temperature	-20°C	[8]

Mechanism of Action and Biological Activity

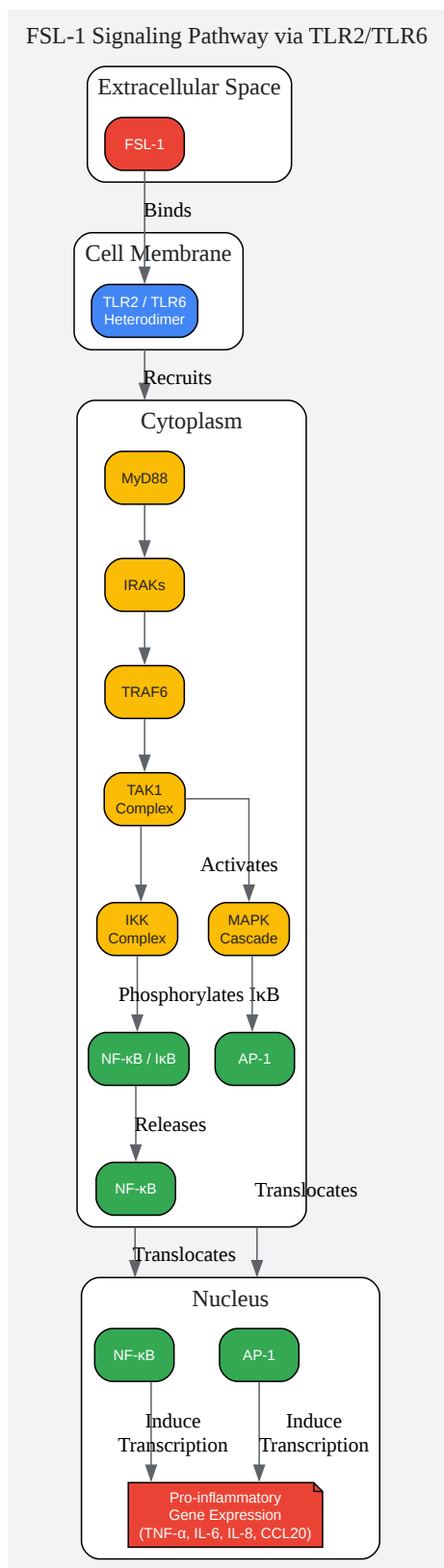
FSL-1 exerts its biological effects by mimicking bacterial lipoproteins and activating the innate immune system through a well-defined signaling pathway.

TLR2/TLR6 Agonism

The primary mode of action for FSL-1 is its binding to and activation of the heterodimeric Toll-like receptor complex formed by TLR2 and TLR6 on the surface of immune and other cell types[1]. The diacylated lipid portion of FSL-1 is specifically recognized by this TLR2/TLR6 complex, distinguishing it from triacylated lipoproteins which are recognized by the TLR2/TLR1 heterodimer[1].

Intracellular Signaling Pathway

Upon binding of FSL-1 to the TLR2/TLR6 receptor, a conformational change occurs, initiating a downstream signaling cascade within the cell. This process is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein[1]. The cascade leads to the activation of key transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which then translocate to the nucleus to drive the expression of genes involved in inflammation and immunity[1][9].



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Caption: FSL-1 binds to the TLR2/TLR6 heterodimer, initiating a MyD88-dependent signaling cascade.

Downstream Cellular and Systemic Effects

The activation of the FSL-1 signaling pathway results in a variety of measurable biological outcomes, demonstrating its potent immunomodulatory activity.

Biological Effect	Model System	Concentration / Dose	Outcome	Source(s)
NF-κB Activation	HEK293 cells (human) transfected with TLR2/TLR6	0.1 - 1 nM	4- to 8-fold increase in NF-κB activity	[2]
Cytokine/Chemokine Expression	THP-1 cells (human monocytic)	100 ng/mL	Induction of CCL20, IL-8, IL-1β, and TNF-α	[2]
MMP-9 Production	THP-1 cells (human monocytic)	50 ng/mL	Increased MMP-9 expression at mRNA and protein levels	[9]
CXCL10 Expression	DM13 & VMM1 melanoma cells (human, with IFN-γ)	0.5 - 50 μg/mL	Dose-dependent increase in CXCL10-expressing cells	[2]
Systemic Inflammation	Rats (in vivo, i.p. injection)	100 μg/kg	Induction of fever; >90-fold increase in plasma IL-6 and TNF-α	[2]
Antiviral Resistance	Mice (in vivo, vaginal application)	2 - 6 μg	Significant protection against genital HSV-2 challenge	[9]
Radiation Countermeasure	Mice (in vivo)	1.5 mg/kg	Increased survival and hematopoietic system recovery post-TBI	[10]

Experimental Methodologies

The study of FSL-1 involves standard biochemical, cell biology, and immunological techniques.

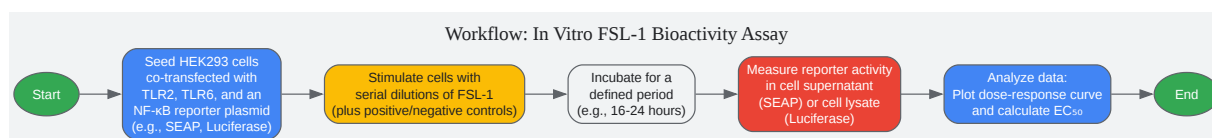
Synthesis and Purification

FSL-1 is produced through chemical synthesis. The general procedure involves:

- Solid-Phase Peptide Synthesis (SPPS): The peptide backbone is assembled on a solid resin support[11].
- Lipidation: The Pam2C lipid moiety is conjugated to the N-terminal cysteine residue.
- Cleavage and Deprotection: The completed lipopeptide is cleaved from the resin and all protecting groups are removed.
- Purification: The crude product is purified to high homogeneity (typically $\geq 95\%$) using RP-HPLC, which results in the final product being a TFA salt[4][11].

In Vitro Bioactivity Assays

A common method to quantify FSL-1 activity is to use a cell-based reporter assay. The workflow below outlines a typical experiment using HEK293 cells engineered to express the necessary receptors and a reporter gene.



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Caption: A typical experimental workflow for quantifying the bioactivity of FSL-1 in vitro.

In Vivo Studies

Animal models are crucial for understanding the systemic effects of FSL-1. As indicated in the table above, studies in rats have been used to demonstrate pyrexia and cytokine induction[2]. Murine models have been instrumental in showing the efficacy of FSL-1 as a protective agent against viral infections like HSV-2 and as a potential mitigator of acute radiation syndrome[9][10]. These studies typically involve administering FSL-1 via intraperitoneal (i.p.) injection or localized application, followed by monitoring of physiological responses, survival rates, and hematological parameters[2][9][10].

Conclusion

FSL-1 TFA is a well-characterized and powerful synthetic agonist of the TLR2/TLR6 receptor complex. Its defined chemical structure, potent biological activity, and commercial availability make it an invaluable tool for researchers in immunology, infectious disease, and oncology. A thorough understanding of its chemical properties, including the nature of its TFA counter-ion, and its mechanism of action is essential for the design and interpretation of experiments aimed at exploring the intricacies of innate immunity and developing novel therapeutic strategies.

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